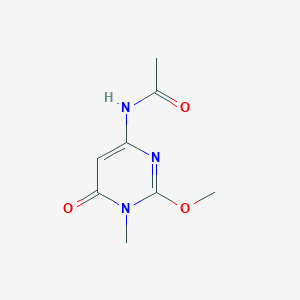![molecular formula C22H18FNO4 B303404 ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate](/img/structure/B303404.png)
ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate, also known as EAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. EAC is a member of the benzo[f]chromene family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用機序
The mechanism of action of ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival. Studies have shown that ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate can inhibit the activity of several different enzymes involved in cancer cell growth, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and phosphatidylinositol 3-kinase (PI3K). ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate has also been shown to inhibit the activation of several different signaling pathways involved in cancer cell survival, including the Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate has been shown to exhibit a range of different biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate has also been shown to exhibit antifungal and antibacterial activity. Studies have also shown that ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate can induce apoptosis (programmed cell death) in cancer cells, which could make it a promising candidate for cancer treatment.
実験室実験の利点と制限
One of the main advantages of using ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate in lab experiments is its potent anticancer activity. ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate has been shown to exhibit cytotoxic effects against a range of different cancer cell lines, which makes it a useful tool for studying cancer cell biology and developing new cancer treatments. However, one of the limitations of using ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several different future directions for research on ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate. One area of research that is currently being explored is the development of new synthetic methods for producing ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate and related compounds. Another area of research is the investigation of the mechanism of action of ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate and its effects on different signaling pathways and enzymes involved in cancer cell growth and survival. Finally, there is a growing interest in the potential use of ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate as a therapeutic agent for a range of different diseases, including cancer, inflammation, and oxidative stress-related conditions.
合成法
Ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate can be synthesized using a multi-step process that involves the reaction of several different chemical reagents. The first step in the synthesis involves the reaction of 4-fluoroacetophenone with malonic acid in the presence of a base catalyst to produce 3-(4-fluorophenyl)-3-oxopropanoic acid. This compound is then reacted with ethyl 2-bromoacetate in the presence of a base catalyst to produce ethyl 3-(4-fluorophenyl)-3-oxopropanoate. The final step in the synthesis involves the reaction of ethyl 3-(4-fluorophenyl)-3-oxopropanoate with 2-aminophenol in the presence of a base catalyst to produce ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate.
科学的研究の応用
Ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate is in the field of cancer treatment. Studies have shown that ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate exhibits potent anticancer activity against a range of different cancer cell lines, including breast cancer, lung cancer, and prostate cancer. ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate has also been shown to exhibit anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of different inflammatory and oxidative stress-related conditions.
特性
製品名 |
ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate |
|---|---|
分子式 |
C22H18FNO4 |
分子量 |
379.4 g/mol |
IUPAC名 |
ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate |
InChI |
InChI=1S/C22H18FNO4/c1-2-27-22(26)20-18(13-3-7-14(23)8-4-13)19-16-11-15(25)9-5-12(16)6-10-17(19)28-21(20)24/h3-11,18,25H,2,24H2,1H3 |
InChIキー |
OYIOAABPCKBXJT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)F)C4=C(C=CC(=C4)O)C=C2)N |
正規SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)F)C4=C(C=CC(=C4)O)C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)


![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)
![2-[2-(2-thienyl)vinyl]-1H-pyrrole](/img/structure/B303329.png)







![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)
![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)